molecular formula C24H34O8 B13418921 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester

alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester

Cat. No.: B13418921
M. Wt: 450.5 g/mol
InChI Key: SPDKGSZUEQRPAY-UHFFFAOYSA-N
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Description

alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: is a complex organic compound with the molecular formula C24H34O8 and a molecular weight of 450.522 . This compound is characterized by the presence of three tetrahydropyran-2-yloxy groups attached to a benzene ring, which is further connected to an acetic acid methyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of benzeneacetic acid with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the protected intermediate. This intermediate is then esterified using methanol and a suitable esterification catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is used as a protecting group for hydroxyl functionalities during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for synthetic chemists .

Biology: In biological research, this compound is used in the synthesis of complex molecules that mimic biological structures. It is also employed in the study of enzyme mechanisms and interactions due to its ability to form stable intermediates .

Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets. The tetrahydropyran groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is unique due to its combination of three tetrahydropyran groups and an acetic acid methyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetate

InChI

InChI=1S/C24H34O8/c1-26-24(25)23(32-22-10-4-7-15-29-22)17-11-12-18(30-20-8-2-5-13-27-20)19(16-17)31-21-9-3-6-14-28-21/h11-12,16,20-23H,2-10,13-15H2,1H3

InChI Key

SPDKGSZUEQRPAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3)OC4CCCCO4

Origin of Product

United States

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